molecular formula C13H23N3O2 B099500 Bcnyu CAS No. 18664-26-1

Bcnyu

Cat. No.: B099500
CAS No.: 18664-26-1
M. Wt: 253.34 g/mol
InChI Key: QPCXBDFOKPFIOP-UHFFFAOYSA-N
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Description

BCNU (bis-chloroethylnitrosourea), also known as carmustine, is a nitrosourea alkylating agent primarily used in chemotherapy for treating brain tumors, lymphomas, and melanoma. Its chemical structure consists of a chloroethyl group attached to a nitrosourea backbone, enabling it to cross the blood-brain barrier and interfere with DNA replication by forming interstrand crosslinks . BCNU’s mechanism involves the degradation of its nitroso group to produce reactive intermediates that alkylate DNA bases, leading to cytotoxicity. Despite its therapeutic utility, BCNU is associated with dose-limiting toxicities, including myelosuppression and pulmonary fibrosis, which necessitate careful clinical monitoring .

Properties

CAS No.

18664-26-1

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

1,3-dicyclohexyl-1-nitrosourea

InChI

InChI=1S/C13H23N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,17)

InChI Key

QPCXBDFOKPFIOP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O

Canonical SMILES

C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O

Other CAS No.

18664-26-1

Synonyms

1,3-bis(cyclohexyl)-1-nitrosourea
BCNYU

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BCNU belongs to the nitrosourea class of alkylating agents. Two structurally and functionally related compounds are lomustine (CCNU) and streptozotocin . The following table summarizes key differences:

Parameter BCNU Lomustine (CCNU) Streptozotocin
Chemical Structure Bis-chloroethylnitrosourea Chloroethyl-cyclohexylnitrosourea Methylnitrosourea-glucosamine
Primary Use Brain tumors, lymphomas Hodgkin’s lymphoma Pancreatic neuroendocrine tumors
Toxicity Profile Myelosuppression, pulmonary fibrosis Delayed myelosuppression Nephrotoxicity, hyperglycemia
Mechanism DNA alkylation, crosslinking DNA alkylation DNA alkylation, β-cell cytotoxicity
Bioavailability Crosses blood-brain barrier Moderate CNS penetration Limited CNS penetration

Structural Insights:

  • BCNU vs. CCNU : Both are chloroethylnitrosoureas, but CCNU’s cyclohexyl group enhances lipophilicity, prolonging its half-life compared to BCNU . However, BCNU’s smaller molecular size facilitates better diffusion into the central nervous system (CNS).
  • BCNU vs. Streptozotocin: Streptozotocin’s glucosamine moiety targets pancreatic β-cells, making it uniquely effective for insulinomas. In contrast, BCNU lacks this specificity, resulting in broader systemic toxicity .

Comparison with Functionally Similar Alkylating Agents

BCNU is often compared to temozolomide (a non-nitrosourea alkylator) and cisplatin (a platinum-based agent) due to overlapping applications in glioma therapy.

Efficacy and Limitations:

BCNU vs. Temozolomide :

  • Mechanism : Temozolomide methylates DNA at the O6-guanine position, while BCNU induces chloroethyl adducts.
  • Resistance : BCNU resistance is linked to O6-methylguanine-DNA methyltransferase (MGMT) repair, similar to temozolomide. However, temozolomide has a milder toxicity profile and oral bioavailability .
  • Clinical Use : BCNU remains a first-line option for glioblastoma multiforme (GBM) in combination with radiotherapy, whereas temozolomide is preferred for recurrent cases due to better tolerability .

BCNU vs. Cisplatin :

  • DNA Interaction : Cisplatin forms intra-strand crosslinks, whereas BCNU creates inter-strand crosslinks.
  • Spectrum : Cisplatin is broader (e.g., testicular, ovarian cancers), while BCNU is CNS-specific.
  • Toxicity : Cisplatin causes nephrotoxicity and neuropathy; BCNU’s pulmonary toxicity is more limiting .

Research Findings and Data

Conformational Stability (Theoretical Analysis):

Supplementary materials from molecular studies (Figure S3, Table S1 ) reveal that BCNU’s chloroethyl groups adopt torsional angles of 60°–180°, influencing its reactivity. In contrast, temozolomide’s tetrazinone ring stabilizes at planar conformations, reducing alkylation efficiency compared to BCNU .

Pharmacokinetic Data:

Compound Half-life (hr) CNS Penetration (%) Protein Binding (%)
BCNU 1.5 70–80 80
Temozolomide 1.8 20–30 15
Lomustine 16–72 50–60 50

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